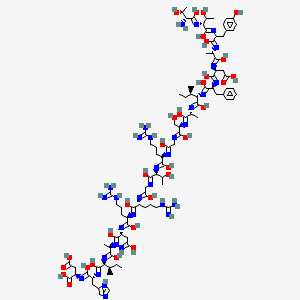![molecular formula C54H95N13O20S2 B10822166 Somapacitan [WHO-DD] CAS No. 1338578-34-9](/img/structure/B10822166.png)
Somapacitan [WHO-DD]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Somapacitan, also known as NNC0195-0092, is a human growth hormone analog designed for the treatment of adults with growth hormone deficiency. It is marketed under the brand name Sogroya. Unlike traditional growth hormone therapies that require daily administration, somapacitan is formulated for once-weekly subcutaneous injections. This long-acting growth hormone analog is engineered to bind reversibly to serum albumin, thereby prolonging its half-life and therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Somapacitan is produced using recombinant DNA technology in Escherichia coli. The gene encoding the human growth hormone analog is inserted into the bacterial genome, allowing the bacteria to produce the protein. The protein is then harvested and purified through a series of chromatographic techniques to ensure high purity and activity .
Industrial Production Methods: In industrial settings, the production of somapacitan involves large-scale fermentation of genetically modified Escherichia coli. The fermentation process is carefully controlled to optimize the yield and quality of the protein. After fermentation, the bacterial cells are lysed to release the protein, which is then subjected to multiple purification steps, including ion exchange chromatography and size exclusion chromatography .
Chemical Reactions Analysis
Types of Reactions: Somapacitan primarily undergoes non-covalent interactions rather than traditional chemical reactions. Its design includes a fatty acid moiety and a hydrophilic spacer that facilitate reversible binding to serum albumin. This binding mechanism extends its half-life by slowing down its elimination from the body .
Common Reagents and Conditions: The production of somapacitan involves the use of various reagents for the fermentation and purification processes. These include growth media for Escherichia coli, buffers for maintaining pH during chromatography, and agents for cell lysis and protein extraction .
Major Products Formed: The primary product of the synthesis and purification process is the somapacitan protein itself. Due to its design, it does not undergo significant chemical transformations in the body but rather exerts its effects through receptor binding and subsequent intracellular signaling .
Scientific Research Applications
Somapacitan has a wide range of applications in scientific research, particularly in the fields of endocrinology and metabolic disorders. Its primary use is in the treatment of growth hormone deficiency in adults, where it helps to regulate body composition, muscle mass, and metabolic functions .
In Chemistry: Somapacitan serves as a model for studying long-acting protein therapeutics and the design of albumin-binding drugs. Researchers investigate its pharmacokinetics and pharmacodynamics to develop new therapeutic proteins with extended half-lives .
In Biology: Biologists use somapacitan to study growth hormone signaling pathways and their effects on cellular growth and differentiation. It provides insights into the regulation of growth hormone receptors and the downstream effects of growth hormone signaling .
In Medicine: Medically, somapacitan is used to treat adults with growth hormone deficiency, improving their quality of life by addressing symptoms such as reduced muscle mass, increased fat mass, and decreased bone density .
In Industry: The pharmaceutical industry utilizes somapacitan as a benchmark for developing long-acting protein therapeutics. Its production and formulation techniques are studied to improve the manufacturing processes of similar biologics .
Mechanism of Action
Somapacitan exerts its effects by binding to the growth hormone receptor on target cells. This binding activates intracellular signaling pathways that up-regulate the production of insulin-like growth factor I (IGF-1). IGF-1 plays a crucial role in promoting growth in bones and muscle tissue. Additionally, growth hormones directly stimulate the fusion of myoblasts and myotubes, leading to muscle fiber growth, activation of neural stem cells, and proliferation of chondrocytes .
Comparison with Similar Compounds
- Somatropin
- Pegvisomant
- Mecasermin
Comparison: Somapacitan stands out due to its long-acting nature, requiring only once-weekly administration compared to daily injections needed for somatropin. Pegvisomant, another growth hormone analog, acts as a growth hormone receptor antagonist, whereas somapacitan is an agonist. Mecasermin, on the other hand, is a recombinant human insulin-like growth factor I, directly providing IGF-1 rather than stimulating its production .
Somapacitan’s unique albumin-binding design allows for a prolonged half-life, making it more convenient for patients and potentially improving adherence to treatment regimens .
Properties
Key on ui mechanism of action |
Somapacitan binds to the growth hormone receptor and induces intracellular signalling to up-regulate insulin-like growth factor I (IGF-1). IGF-1 causes growth in bones and muscle tissue. Growth hormones more directly cause the fusion of myoblasts and myotubes to cause muscle fibre growth, activate neural stem cells, and induce chondrocyte proliferation. |
|---|---|
CAS No. |
1338578-34-9 |
Molecular Formula |
C54H95N13O20S2 |
Molecular Weight |
1310.5 g/mol |
IUPAC Name |
(2S)-5-[2-[2-[2-[[(2S)-1-amino-6-[[2-[(2R)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-[[(4S)-4-carboxy-4-[[2-[2-[2-[4-[16-(2H-tetrazol-5-yl)hexadecanoylsulfamoyl]butanoylamino]ethoxy]ethoxy]acetyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C54H95N13O20S2/c55-39(52(76)77)37-88-38-50(74)57-25-15-14-17-40(51(56)75)60-48(72)35-86-32-30-85-29-27-59-45(69)23-21-41(53(78)79)61-46(70)24-22-42(54(80)81)62-49(73)36-87-33-31-84-28-26-58-44(68)20-16-34-89(82,83)65-47(71)19-13-11-9-7-5-3-1-2-4-6-8-10-12-18-43-63-66-67-64-43/h39-42H,1-38,55H2,(H2,56,75)(H,57,74)(H,58,68)(H,59,69)(H,60,72)(H,61,70)(H,62,73)(H,65,71)(H,76,77)(H,78,79)(H,80,81)(H,63,64,66,67)/t39-,40-,41-,42-/m0/s1 |
InChI Key |
VTUYEWRWJTWXPQ-IWWWZYECSA-N |
Isomeric SMILES |
C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)N[C@@H](CCCCNC(=O)CSC[C@@H](C(=O)O)N)C(=O)N)C(=O)O)C(=O)O |
Canonical SMILES |
C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)NC(CCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NC(CCCCNC(=O)CSCC(C(=O)O)N)C(=O)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16bR)-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-8,11,12-trioxo-4,7,8,11,12,13,14,14a,15,15a,16a,16b-dodecahydro-3H-cyclotrideca[d]oxireno[f]isoindol-7-yl acetate](/img/structure/B10822085.png)
![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)

![N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide](/img/structure/B10822094.png)





![(3S,6S,9S,12R)-6,12-dibenzyl-3-[(2S)-butan-2-yl]-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone](/img/structure/B10822134.png)



![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B10822177.png)
